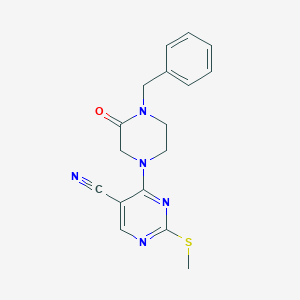![molecular formula C21H29N5O B6438530 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2548986-78-1](/img/structure/B6438530.png)
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine (4-MPM) is a synthetic compound that has been used in laboratory experiments for its wide range of properties. It is a cyclic amine that has been found to possess a variety of effects, including anti-inflammatory and anti-bacterial activities. Additionally, 4-MPM has been used as a model compound in scientific research to study the effects of its various chemical and physical properties.
Applications De Recherche Scientifique
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been used in scientific research for its various properties. It has been used as a model compound to study the effects of its chemical and physical properties, such as its solubility and reactivity. Additionally, 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been used in experiments to study its anti-inflammatory and anti-bacterial activities. It has also been used to study the effects of its interaction with various proteins and enzymes.
Mécanisme D'action
The mechanism of action of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is not completely understood. However, it is believed to interact with various proteins and enzymes, which may be responsible for its anti-inflammatory and anti-bacterial activities. Additionally, 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been found to interact with the cell membrane, which may be responsible for its effects on cell signaling and other biochemical processes.
Biochemical and Physiological Effects
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been found to have various biochemical and physiological effects. It has been found to possess anti-inflammatory and anti-bacterial activities, which may be due to its interaction with various proteins and enzymes. Additionally, 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has been found to interact with the cell membrane, which may be responsible for its effects on cell signaling and other biochemical processes.
Avantages Et Limitations Des Expériences En Laboratoire
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several advantages for lab experiments. It is a relatively stable compound, which makes it suitable for use in experiments. Additionally, it is soluble in a variety of solvents, which makes it easy to work with. However, 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine also has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in experiments. Additionally, its reactivity can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine research. One potential direction is to further study its anti-inflammatory and anti-bacterial activities, as well as its interaction with various proteins and enzymes. Additionally, further research could be conducted to study the effects of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine on cell signaling and other biochemical processes. Finally, research could be conducted to explore the potential therapeutic applications of 4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine, such as its use as an anti-inflammatory or anti-bacterial agent.
Méthodes De Synthèse
4-{6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can be synthesized using a variety of methods, including the reaction of 6-methyl-2-pyrimidin-4-amine with 1-phenylethylpiperazine in the presence of a base, such as sodium hydroxide. The reaction is typically carried out in aqueous solution at room temperature. The product is then purified by recrystallization from a suitable solvent, such as ethanol.
Propriétés
IUPAC Name |
4-[6-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-17-16-20(25-12-14-27-15-13-25)23-21(22-17)26-10-8-24(9-11-26)18(2)19-6-4-3-5-7-19/h3-7,16,18H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRWFEVEBTVSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(C)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{6-Methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-difluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438449.png)

![N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438460.png)
![1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438484.png)
![3-{[1-(butan-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6438490.png)
![2-[4-(1-phenylethyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6438496.png)
![2-({1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438506.png)
![N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6438522.png)
![4-{2-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6438537.png)
![2-[4-(1-phenylethyl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438542.png)
![4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438546.png)
![1-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438551.png)
![N,N-dimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438555.png)
![1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438556.png)